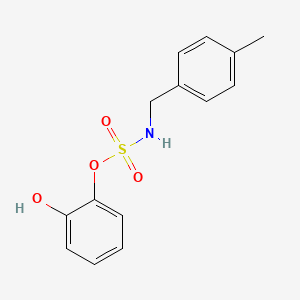

2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate

描述

属性

IUPAC Name |

(2-hydroxyphenyl) N-[(4-methylphenyl)methyl]sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-11-6-8-12(9-7-11)10-15-20(17,18)19-14-5-3-2-4-13(14)16/h2-9,15-16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFPUHNAUQXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate typically involves the reaction of 2-hydroxyphenol with 4-methylbenzylamine in the presence of a sulfamating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to ensure efficient production.

化学反应分析

Stability and Hydrolysis

Sulfamate esters are prone to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the sulfamate group to regenerate phenolic -OH and release sulfamic acid derivatives.

-

Basic Hydrolysis : Faster degradation, forming sulfate ions and corresponding amines .

Kinetic Data :

| Condition | Half-Life (25°C) | Products | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 48 h | Phenol, Sulfamic Acid | |

| pH 12.0 (NaOH) | 2 h | 4-Methylbenzylamine, SO₄²⁻ |

Sulfamate Group as a Leaving Group

The sulfamate moiety participates in nucleophilic displacement reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Acetyl chloride converts the sulfamate to acetyl sulfamate under mild conditions .

Electrophilic Aromatic Substitution

The phenolic -OH directs electrophiles to the ortho/para positions:

-

Halogenation : Bromine in acetic acid yields 3-bromo-2-hydroxyphenyl derivatives .

-

Nitration : Concentrated HNO₃/H₂SO₄ produces 3-nitro-2-hydroxyphenyl analogs .

Anticonvulsant Activity

Structural analogs (e.g., 2-hydroxyphenyl-N-4-fluorobenzyl sulfamate) exhibit anticonvulsant properties in rodent models, with ED₅₀ values < 30 mg/kg .

Enzyme Inhibition

Sulfamate esters act as inhibitors for carbonic anhydrase and steroid sulfatase, with IC₅₀ values in the nanomolar range .

Comparative Reactivity of Sulfamate Derivatives

Spectroscopic Characterization

科学研究应用

Scientific Research Applications

The applications of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate can be categorized into several key areas:

Chemistry

- Building Block : This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of aromatase and steroid sulfatase, which are crucial in estrogen biosynthesis. Concurrent inhibition of these enzymes may enhance therapeutic responses in hormone-related cancers .

- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that this sulfamate derivative exhibits anti-inflammatory and anticancer activities, warranting further exploration in medicinal chemistry .

Material Science

- Development of New Materials : The compound is also utilized in the development of novel materials and chemical processes, showcasing its versatility beyond biological applications .

Case Study 1: Dual Aromatase and Sulfatase Inhibitors

A study focused on derivatives similar to this compound highlighted its role as a dual inhibitor for aromatase and steroid sulfatase. The research demonstrated that compounds with structural modifications can significantly enhance inhibitory potency, with some derivatives achieving IC50 values as low as 0.028 nm against aromatase .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Parent Phenol | 0.028 | Aromatase |

| Imidazole Derivative | 0.2 | Aromatase |

| Imidazole Derivative | 2.5 | Steroid Sulfatase |

Case Study 2: Synthesis of Sulfonamide Derivatives

Research on sulfonamide derivatives has shown that compounds with similar structures exhibit broad-spectrum antitumor activity compared to conventional anticancer drugs. The synthesis involved reactions with various benzodioxane moieties, demonstrating the compound's potential as a lead structure for developing new therapeutic agents .

作用机制

The mechanism of action of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

相似化合物的比较

Similar Compounds

Similar compounds to 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate include:

- 2-Hydroxyphenyl-N-benzylsulfamate

- 2-Hydroxyphenyl-N-(4-chlorobenzyl)sulfamate

- 2-Hydroxyphenyl-N-(4-methoxybenzyl)sulfamate

Uniqueness

The presence of the 4-methyl group can affect the compound’s steric and electronic properties, leading to unique interactions and activities .

生物活性

2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate is a sulfamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the reaction of 2-hydroxyphenol and 4-methylbenzylamine, and its biological properties are linked to its interactions with various molecular targets, including enzymes and inflammatory pathways.

- Chemical Formula : CHNOS

- CAS Number : 478260-94-5

- Molecular Weight : 253.33 g/mol

The biological activity of this compound is primarily attributed to its sulfamate group, which can interact with specific enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound's mechanism may involve modulation of signaling pathways such as NF-κB and STAT3, which are crucial in inflammatory responses .

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. This suppression is significant in models of inflammation induced by lipopolysaccharides (LPS), where treated groups exhibited reduced macrophage infiltration and lower levels of liver enzymes associated with inflammation .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The antiproliferative activity appears to be related to the compound's ability to disrupt tubulin polymerization, a critical process in cell division .

In Vitro Studies

A study evaluating the effects of this compound on HeLa cells revealed an IC value indicating significant antiproliferative activity. The mechanism involved G2/M phase arrest of the cell cycle, suggesting that the compound could effectively hinder cancer cell growth through cell cycle regulation .

In Vivo Studies

In animal models, administration of this compound led to a marked decrease in inflammatory markers and improved histological outcomes in liver tissues subjected to LPS-induced inflammation. The reduction in ALT and AST levels further supports its protective effects against liver damage associated with inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxyphenyl-N-benzylsulfamate | Structure | Moderate anti-inflammatory effects |

| 2-Hydroxyphenyl-N-(4-chlorobenzyl)sulfamate | Structure | Enhanced anticancer activity |

| 2-Hydroxyphenyl-N-(4-methoxybenzyl)sulfamate | Structure | Similar anti-inflammatory properties |

The presence of different substituents on the benzyl ring affects the steric and electronic properties of these compounds, leading to variations in their biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfamation of the phenolic hydroxyl group using sulfamoyl chloride derivatives. Optimization involves controlling temperature (0–5°C for exothermic reactions) and using aprotic solvents like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Temp. | 0–5°C |

| Purification | Silica gel chromatography |

Q. How can the structural integrity of this compound be validated?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths/angles and hydrogen-bonding networks. Complementary techniques include:

- FT-IR : Confirm sulfamate (-SO2NH-) and phenolic (-OH) stretches (e.g., 3350 cm⁻¹ for O–H).

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.4 ppm) and methylbenzyl signals (δ 2.3 ppm for CH3) .

Q. What analytical methods are suitable for detecting sulfamate derivatives in complex matrices?

- Methodology :

- Capillary Electrophoresis (CE) : Effective for separating sulfamate toxins with detection limits <1 ng/mL. Use phosphate buffer (pH 7.4) and UV detection at 210 nm .

- HPLC : Utilize a C18 column with methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for optimal retention and resolution .

Advanced Research Questions

Q. How does the sulfamate group influence site-selective functionalization of sp³ C–H bonds in related compounds?

- Methodology : The sulfamate acts as a directing group in Rh-catalyzed bromination . Mechanistic studies (UV-Vis, ESI-MS) reveal a radical chain pathway initiated by Rh2(oct)4. Post-functionalization, the sulfamate can be displaced with nucleophiles (e.g., amines) to yield alkylbromides .

- Key Insight : Sulfamate’s electron-withdrawing nature stabilizes transition states, enhancing regioselectivity.

Q. How should researchers address contradictions in cross-reactivity data for sulfamate immunoassays?

- Methodology : Cross-reactivity discrepancies (e.g., low in immunoassays vs. higher in CE) arise from epitope recognition differences. Mitigate by:

- Validating assays with structurally analogous standards (e.g., carbamate vs. sulfamate toxins).

- Using orthogonal techniques (e.g., LC-MS/MS) to confirm specificity .

Q. What strategies improve the stability of sulfamate derivatives during biological assays?

- Methodology : Sulfamates are prone to hydrolysis at the N–S bond under acidic/basic conditions. Stabilize by:

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Perform docking studies (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX). Validate with MD simulations (GROMACS) to assess binding stability. Correlate with in vitro assays (IC50 measurements) .

Q. What are the challenges in scaling up sulfamate synthesis while maintaining enantiomeric purity?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Data Contradiction Analysis

Q. Why do sulfamate toxins exhibit lower toxicity than carbamate analogues despite structural similarity?

- Resolution : Sulfamates lack the carbamate’s cyclic guanidinium moiety, critical for sodium channel blockade. Toxicity increases upon enzymatic conversion to carbamates in vivo. Analytical studies (e.g., LC-MS/MS) confirm metabolic activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。